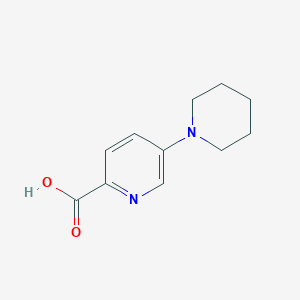![molecular formula C8H13IO2 B2731572 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane CAS No. 2060031-01-6](/img/structure/B2731572.png)
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is a chemical compound with the IUPAC name 3-(iodomethyl)-2-oxaspiro[4.4]nonane . It has a molecular weight of 266.12 .
Synthesis Analysis
While specific synthesis methods for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” were not found in the search results, there are general methods for the construction of bicyclo[3.3.1]nonanes . These methods could potentially be adapted for the synthesis of “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane”.Molecular Structure Analysis
The InChI code for “3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane” is 1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis of 1,7-Dioxaspiro[4.4]nonanes
- The compound has been used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, important in producing natural product skeletons (Alonso, Dacunha, Meléndez, & Yus, 2005).
Polymerization Studies
- In polymer science, derivatives of 2,7-dioxaspiro[4.4]nonane have been involved in radical polymerization studies, particularly in the synthesis of crosslinked polymers (Moszner, Zeuner, & Rheinberger, 1995).
Cationic Ring-Opening Polymerization
- The compound plays a role in the cationic ring-opening polymerization of spiro orthocarbonates, contributing to the development of new polymeric materials (Takata, Ariga, & Endo, 1992).
Spiroacetal Synthesis from Carbohydrates
- It has been used in the synthesis of chiral spiroacetals from carbohydrates, which is significant in the field of organic chemistry (Martín, Salazar, & Suárez, 1995).
Functionalized Derivative Synthesis
- Research includes the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are crucial in bioactive compound synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Photopolymerization Studies
- The compound is involved in the synthesis and photopolymerization of spiro dilactones, contributing to advancements in materials science (Bolln, Frey, & Mülhaupt, 1996).
Propiedades
IUPAC Name |
3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDZLZKSBQRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(OC2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

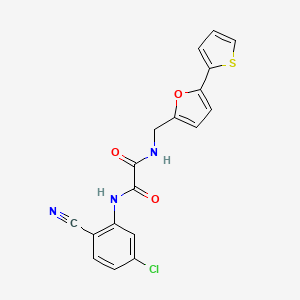
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)
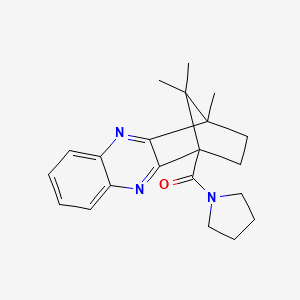
![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)
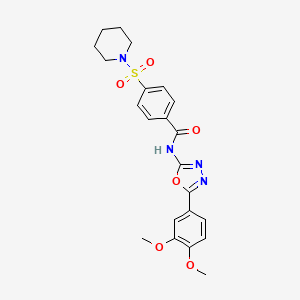

![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)
![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)
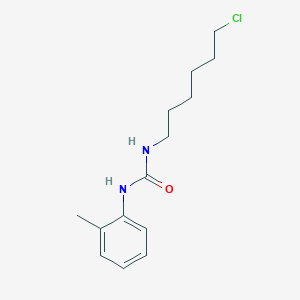
![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)
